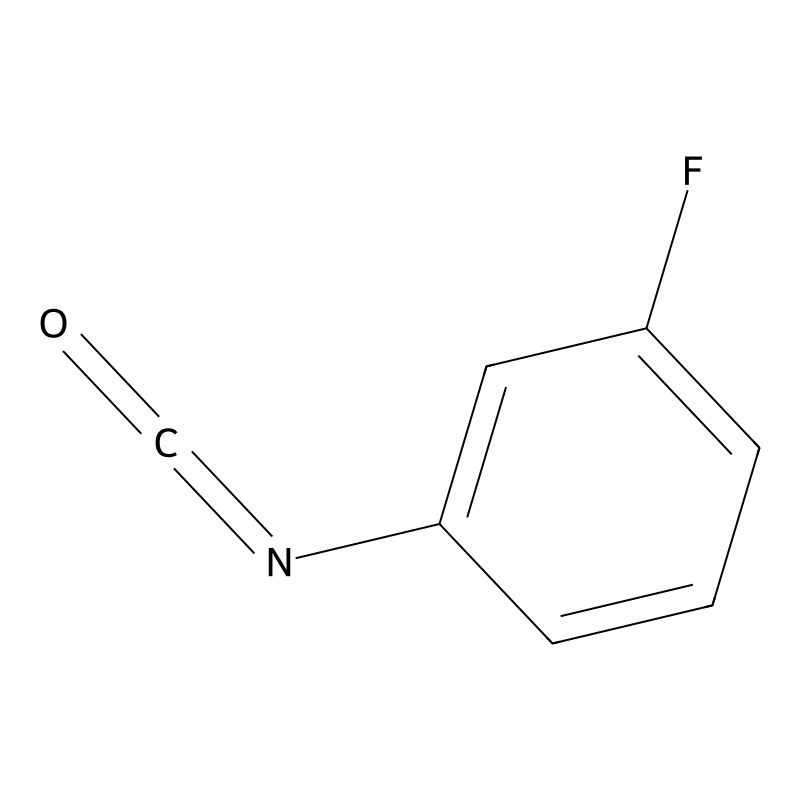

3-Fluorophenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

-Fluorophenyl isocyanate is a valuable building block in organic synthesis due to the presence of the isocyanate functional group (-NCO). This group readily reacts with various nucleophiles, enabling the formation of diverse carbon-nitrogen bonds.

- Urethanes and Carbamates: 3-Fluorophenyl isocyanate reacts with alcohols to form urethanes and with amines to form carbamates. These compounds find applications in various fields, including materials science, pharmaceuticals, and agriculture [].

- Peptides and Proteins: The isocyanate group can be used to couple amino acids, the building blocks of proteins, leading to the synthesis of peptides and peptidomimetics. These molecules have potential applications in drug discovery and development.

Fluorine Chemistry:

The presence of the fluorine atom in the 3-position of the phenyl ring introduces unique properties to 3-fluorophenyl isocyanate compared to its non-fluorinated counterpart.

- Electronic Effects: The fluorine atom is electron-withdrawing, influencing the reactivity of the isocyanate group. This can be beneficial for controlling the regioselectivity (direction) of certain reactions.

- Bioisosterism: Fluorine can act as a bioisoster of hydrogen, meaning it has a similar size and shape but different electronic properties. This allows researchers to introduce fluorine into biologically active molecules to potentially improve their properties, such as metabolic stability or membrane permeability.

Material Science Applications:

-Fluorophenyl isocyanate can be used to synthesize various functional materials.

- Polymers: The isocyanate group can react with various monomers to form polymers with desirable properties, such as improved thermal stability and mechanical strength.

- Organic Light-Emitting Diodes (OLEDs): 3-Fluorophenyl isocyanate derivatives have been explored as potential materials for OLEDs due to their ability to tune the emission color and efficiency of these devices.

3-Fluorophenyl isocyanate is an organic compound with the molecular formula and a CAS number of 404-71-7. It is classified as an aryl isocyanate, characterized by the presence of a fluorine atom attached to a phenyl ring and an isocyanate functional group. The compound typically appears as a colorless to pale yellow liquid or flakes and has a boiling point of approximately 56-58 °C at reduced pressure. Its structure can be represented by the InChI key RIKWVZGZRYDACA-UHFFFAOYSA-N and the SMILES notation FC1=CC=CC(=C1)N=C=O .

3-Fluorophenyl isocyanate is a hazardous compound and should be handled with appropriate precautions. It is classified as a skin irritant, eye irritant, and respiratory irritant [].

- Toxicity: Data on specific toxicity is limited. However, due to its irritant properties, it is likely to cause irritation upon contact with skin, eyes, and respiratory system.

- Flammability: Flammable liquid [].

- Reactivity: Reacts readily with water and amines [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from moisture and heat.

- Formation of Urethanes: Reacts with alcohols to form urethanes, which are important in polymer chemistry.

- Synthesis of Carbamates: Can react with amines to yield carbamates, which are used in agricultural chemicals and pharmaceuticals.

- Nucleophilic Addition: The isocyanate group can undergo nucleophilic attack by various nucleophiles, leading to diverse products.

These reactions highlight its utility in synthetic organic chemistry and material science .

The biological activity of 3-fluorophenyl isocyanate has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds containing isocyanate groups are known for their potential toxicity. They can cause irritation to the skin, eyes, and respiratory system upon exposure. Additionally, some studies indicate that isocyanates may elicit allergic reactions or respiratory sensitization in susceptible individuals .

3-Fluorophenyl isocyanate can be synthesized through several methods:

- Direct Reaction of Fluorophenol with Phosgene: This method involves reacting fluorophenol with phosgene (carbonyl dichloride) under controlled conditions to yield the corresponding isocyanate.

- Carbamate Decomposition: Another approach involves the thermal decomposition of the corresponding carbamate, which releases carbon dioxide and generates the isocyanate.

- Reaction with Isocyanic Acid: Direct reaction of 3-fluorophenol with isocyanic acid can also produce 3-fluorophenyl isocyanate .

3-Fluorophenyl isocyanate serves multiple purposes in various fields:

- Chemical Synthesis: It acts as a building block for synthesizing pharmaceuticals, agrochemicals, and polymers.

- Material Science: Used in producing coatings, adhesives, and elastomers due to its reactivity with polyols.

- Research: Employed in laboratories for studying reaction mechanisms involving isocyanates and their derivatives .

Interaction studies involving 3-fluorophenyl isocyanate primarily focus on its reactivity with biological molecules and other chemical species. These studies often assess its potential as an allergen or irritant due to its ability to react with amino acids and proteins, leading to modifications that may trigger immune responses. Further research into its interactions could provide insights into its safety profile and environmental impact .

Several compounds share structural similarities with 3-fluorophenyl isocyanate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluorophenyl Isocyanate | C7H4FNO | Similar reactivity but different positional fluorine |

| 3-Chlorophenyl Isocyanate | C7H5ClN | Contains chlorine instead of fluorine |

| Phenyl Isocyanate | C7H5NO | Lacks halogen substitution; more reactive |

Uniqueness of 3-Fluorophenyl Isocyanate

3-Fluorophenyl isocyanate stands out due to the presence of a fluorine atom at the meta position, influencing its chemical reactivity and biological interactions compared to other halogenated derivatives. The fluorine atom can enhance lipophilicity and alter electronic properties, making it a valuable compound in medicinal chemistry and material science applications .